1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
Brand Name:
Vulcanchem
CAS No.:
15941-82-9
VCID:
VC21050987
InChI:
InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES:
CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]
Molecular Formula:
C21H21IN2S
Molecular Weight:
460.4 g/mol
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
CAS No.: 15941-82-9
Cat. No.: VC21050987
Molecular Formula: C21H21IN2S
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15941-82-9 |
|---|---|
| Molecular Formula | C21H21IN2S |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide |
| Standard InChI | InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | OVIKCIXFYVKSDD-UHFFFAOYSA-M |
| Isomeric SMILES | CCN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
| SMILES | CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
| Canonical SMILES | CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator